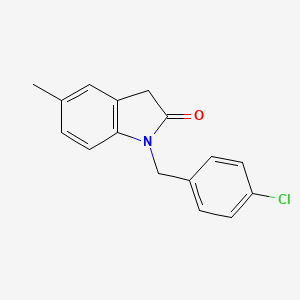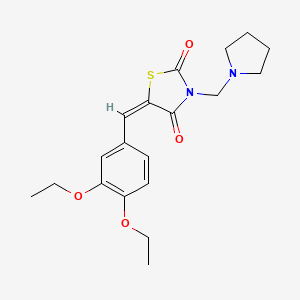![molecular formula C18H20ClN5S B13371913 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371913.png)
3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors
Formation of Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.
Introduction of Azepane and Chlorophenyl Groups: The azepane group can be introduced through nucleophilic substitution reactions, while the chlorophenyl group can be added via palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Piperidinylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Morpholinylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit unique biological activities due to the presence of the azepane ring, which can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C18H20ClN5S |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
3-(azepan-1-ylmethyl)-6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20ClN5S/c19-15-7-5-6-14(12-15)8-9-17-22-24-16(20-21-18(24)25-17)13-23-10-3-1-2-4-11-23/h5-9,12H,1-4,10-11,13H2/b9-8+ |
Clé InChI |
AOAQTOSRBYFBMF-CMDGGOBGSA-N |
SMILES isomérique |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl |
SMILES canonique |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Adamantylsulfanyl)methyl]-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371833.png)
![6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371840.png)
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371843.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371845.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B13371859.png)
![Ethyl 2-amino-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13371861.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide](/img/structure/B13371862.png)
![4-(3-bromophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371873.png)
![N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide](/img/structure/B13371876.png)
![3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13371881.png)
![3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371886.png)

